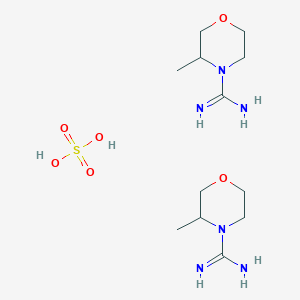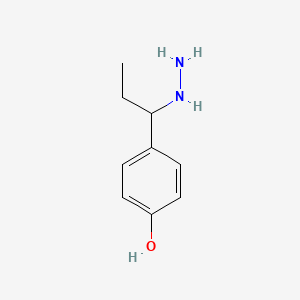
1-(3-Hydroxymethyl-phenyl)-piperidine-3-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Hydroxymethyl-phenyl)-piperidine-3-carboxylic acid ethyl ester is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a piperidine ring, a phenyl group with a hydroxymethyl substituent, and an ethyl ester functional group. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(3-Hydroxymethyl-phenyl)-piperidine-3-carboxylic acid ethyl ester can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxymethylbenzaldehyde with piperidine in the presence of a suitable catalyst to form the intermediate 1-(3-Hydroxymethyl-phenyl)-piperidine. This intermediate is then esterified with ethyl chloroformate under basic conditions to yield the final product. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
1-(3-Hydroxymethyl-phenyl)-piperidine-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.
Scientific Research Applications
1-(3-Hydroxymethyl-phenyl)-piperidine-3-carboxylic acid ethyl ester has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxymethyl-phenyl)-piperidine-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The piperidine ring and phenyl group allow it to bind to enzymes and receptors, modulating their activity. The hydroxymethyl and ester groups can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
1-(3-Hydroxymethyl-phenyl)-piperidine-3-carboxylic acid ethyl ester can be compared with similar compounds such as:
1-(3-Hydroxymethyl-phenyl)-piperidine-3-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.
1-(3-Hydroxymethyl-phenyl)-piperidine-3-carboxylic acid: Lacks the ester group, which may affect its reactivity and biological activity.
1-(3-Hydroxymethyl-phenyl)-piperidine:
Properties
Molecular Formula |
C15H21NO3 |
|---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
ethyl 1-[3-(hydroxymethyl)phenyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C15H21NO3/c1-2-19-15(18)13-6-4-8-16(10-13)14-7-3-5-12(9-14)11-17/h3,5,7,9,13,17H,2,4,6,8,10-11H2,1H3 |
InChI Key |
VHGMKZRVEGUFRV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=CC=CC(=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


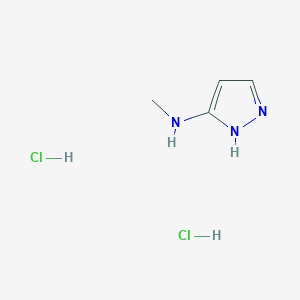
![N-(2-methoxyphenyl)benzo[d]oxazol-2-amine](/img/structure/B12439077.png)

![1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene,9,19-cyclolanostane-3,25-diol deriv](/img/structure/B12439099.png)
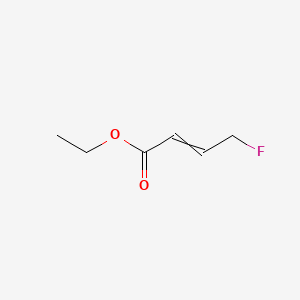
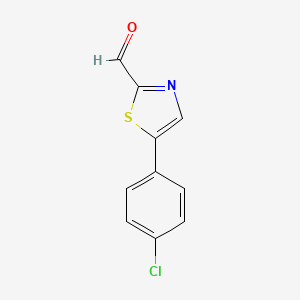
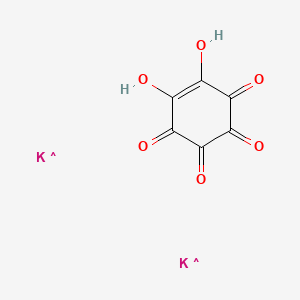
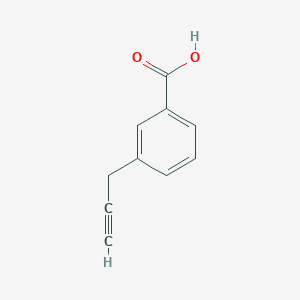


![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(3-fluoro-phenyl)-acetic acid](/img/structure/B12439119.png)

